Product packaging for Salverine(Cat. No.:CAS No. 6376-26-7)

Salverine

Cat. No.: B1681413
CAS No.: 6376-26-7
M. Wt: 312.4 g/mol
InChI Key: BOFYHBVFGWJLIZ-UHFFFAOYSA-N
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Description

Contextualization within Pharmaceutical Sciences

Within pharmaceutical sciences, Salverine is recognized as a compound belonging to the benzamide (B126) class. ontosight.ai Pharmaceutical science is a multidisciplinary field encompassing the discovery, development, and manufacturing of drug products, drawing upon various disciplines including chemistry and biology. salford.ac.uktudublin.ie The study of compounds like this compound fits into this context by investigating their chemical characteristics and potential biological interactions. Research in pharmaceutical science aims to understand the properties of pharmacologically active ingredients and their effects on biological systems. salford.ac.uk

This compound has been noted for its potential therapeutic properties, particularly as a smooth muscle relaxant. ontosight.ai This positions its study within the pharmacological aspect of pharmaceutical sciences, which investigates how drugs interact with biological targets. salford.ac.uk The mechanism of action for this compound as a smooth muscle relaxant is understood to involve the inhibition of calcium ion influx into smooth muscle cells, leading to reduced muscle contraction. ontosight.ai

Scope and Significance of this compound Research

The scope of academic research on this compound includes detailed analysis of its chemical structure and physical properties. Studies have determined its molecular formula, exact mass, and predicted properties such as XLogP3. nih.govlookchem.comuni.luncats.io

Research findings related to this compound's potential applications have been explored. It has been investigated for its smooth muscle relaxant properties, relevant to conditions characterized by smooth muscle spasms, such as gastrointestinal disorders. ontosight.ai

While specific detailed research findings on this compound itself are somewhat limited in readily available public academic abstracts compared to more widely studied compounds, its inclusion in chemical databases and patents indicates its presence in the academic and pharmaceutical research landscape. nih.govdrugfuture.comrsc.orguni.lugoogle.comgoogle.com For instance, it has been listed in the context of analgesic properties in some literature. drugfuture.comgoogle.com

The significance of this compound research lies in its contribution to the understanding of benzamide derivatives and their potential pharmacological activities. Although comprehensive public data on extensive clinical research or detailed mechanisms beyond calcium channel inhibition is not widely available in the immediate search results, the foundational academic characterization of compounds like this compound is a critical step in the pharmaceutical pipeline. The study of its chemical synthesis and properties provides valuable data for potential future drug development efforts or for comparative studies with related compounds. drugfuture.comresearchgate.netchemrxiv.orgnih.gov

Academic research in pharmaceutical sciences, as exemplified by the study of compounds like this compound, is crucial for expanding the frontiers of knowledge regarding potential therapeutic agents and their interactions with biological systems. savap.org.pk

Here is a table summarizing some key chemical properties of this compound:

PropertyValueSource
Molecular FormulaC₁₉H₂₄N₂O₂ nih.govlookchem.comdrugfuture.com
Molecular Weight312.41 g/mol lookchem.comdrugfuture.comrsc.org
IUPAC Name2-[2-(diethylamino)ethoxy]-N-phenylbenzamide nih.govlookchem.com
CAS Registry Number6376-26-7 lookchem.comdrugfuture.com
PubChem CID65585 nih.gov
XLogP3 (Predicted)3.8 nih.govuni.lu
Melting Point44°C lookchem.com
Boiling Point396.9°C at 760 mmHg lookchem.com
Density1.107 g/cm³ lookchem.com
Flash Point193.8°C lookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H24N2O2 B1681413 Salverine CAS No. 6376-26-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6376-26-7

Molecular Formula

C19H24N2O2

Molecular Weight

312.4 g/mol

IUPAC Name

2-[2-(diethylamino)ethoxy]-N-phenylbenzamide

InChI

InChI=1S/C19H24N2O2/c1-3-21(4-2)14-15-23-18-13-9-8-12-17(18)19(22)20-16-10-6-5-7-11-16/h5-13H,3-4,14-15H2,1-2H3,(H,20,22)

InChI Key

BOFYHBVFGWJLIZ-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2

Canonical SMILES

CCN(CC)CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2

Appearance

Solid powder

Other CAS No.

6376-26-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Salverine

Origin of Product

United States

Historical Context and Discovery in Pharmaceutical Research

Historical Trajectory of Antispasmodic Agents

The historical use of antispasmodic agents dates back centuries, with early examples derived from natural sources. For instance, the use of plant extracts like curare by indigenous South American peoples for paralyzing prey and in warfare dates to 1504. nih.gov Curare is known to cause muscle weakness and paralysis. nih.gov Extracts from plants such as Atropa belladonna were also widely used as antispasmodics in the 20th century. nih.gov

The mid-20th century marked a shift in pharmaceutical research towards the development of synthetic and semi-synthetic anticholinergic compounds to potentially offer improved responses compared to natural extracts. nih.gov This era saw the introduction of various synthetic compounds aimed at relaxing smooth muscles, particularly in the gastrointestinal tract, to relieve spasms and cramping associated with conditions like irritable bowel syndrome (IBS) and other gastrointestinal issues. wikipedia.orgpharmiweb.com The goal of synthetic work in this area often aimed at combining desired antispasmodic activity with reduced side effects associated with earlier agents like atropine (B194438) or papaverine. dokumen.pub

Seminal Contributions and Early Investigations in Salverine Research

This compound (C₁₉H₂₄N₂O₂) is a chemical compound that has appeared in pharmaceutical research literature. uni.lunih.gov Early investigations involving this compound can be noted in research published in the journal Arzneimittel-Forschung (Drug Research) in the 1960s. lookchem.comdrugfuture.comlookchem.com These references indicate that this compound was a subject of study during this period. While the detailed findings of these specific early investigations are not extensively described in the available information, their mention in publications from 1966 and 1968 points to active research into the compound during that time. lookchem.comdrugfuture.comlookchem.com this compound has also been listed among other compounds in various contexts within chemical and patent databases, suggesting its synthesis and evaluation as part of broader pharmaceutical research efforts. nih.govgoogle.comsciencehistory.org

Evolution of Research Paradigms Relevant to this compound

Research paradigms, which are the philosophical frameworks guiding scientific inquiry, have evolved significantly over time, influencing how compounds like this compound were studied. Historically, pharmaceutical research, particularly in the synthesis and initial evaluation of new chemical entities, often aligned with a positivist paradigm. pressbooks.pubwebology.org This approach emphasizes objective observation and measurement to understand reality and establish causal relationships. pressbooks.pubwebology.orghilarispublisher.com In the context of drug discovery, this could involve the systematic synthesis of compounds and the quantitative measurement of their biological effects in controlled experimental settings.

Data Tables

While detailed data tables specifically from early this compound research findings are not available in the provided sources, the chemical properties of this compound are documented.

PropertyValueSource
Molecular FormulaC₁₉H₂₄N₂O₂ uni.lunih.gov
Molecular Weight312.412 g/mol nih.govlookchem.com
Melting Point44°C lookchem.com
Boiling Point396.9°C at 760 mmHg lookchem.com
Density1.107 g/cm³ lookchem.com
IUPAC Name2-[2-(diethylamino)ethoxy]-N-phenylbenzamide nih.gov

Synthetic Methodologies and Chemical Development

Strategies for the Synthesis of Salverine and Analogues

General synthetic approaches to benzamide (B126) derivatives and methodological advancements in related chemical syntheses provide the foundation for the preparation of this compound and its analogues. researchgate.netthieme-connect.commdpi.com

General Synthetic Approaches to Benzamide Derivatives

Benzamide derivatives are significant building blocks in organic synthesis and are found as substructures in various pharmaceutical agents. researchgate.net Traditional methods for forming amide bonds typically involve the coupling of a carboxylic acid with an amine, often requiring the pre-activation of the carboxylic acid moiety. researchgate.net However, sustainable methods for amide bond formation are continually being sought. researchgate.net

Alternative strategies for synthesizing benzamide derivatives include the hydrolysis of aromatic nitriles, interconversion of carboxylic acid derivatives, aminocarbonylation, and oxime rearrangement. researchgate.net More recent approaches have explored C-H bond activation strategies, allowing for the direct introduction of new functionalities into arenes. thieme-connect.com For example, palladium-catalyzed reactions have shown promise in generating aryl-palladium species through C-H bond activation of arenes, offering an attractive route to a range of benzamides from readily accessible starting materials. thieme-connect.com Alkyl and aryl isocyanides have also been utilized as sources for both the carbonyl and amine components in metal-catalyzed cross-coupling reactions to form amide derivatives. thieme-connect.com

Another synthetic methodology involves the ring opening of isatoic anhydride (B1165640) with amines to form benzamide derivatives. This approach has been used in the synthesis of anthranilic acid hybrids and mebeverine (B1676125) derivatives, which are chemically related to this compound. mdpi.commdpi.com

Methodological Advancements in Related Chemical Syntheses

Advancements in synthetic methodologies continue to impact the development of compounds with various biological activities, including antispasmodics. mdpi.com For instance, the use of in silico prediction results has guided the synthesis of promising antispasmodic compounds, followed by in vitro testing to consolidate theoretical studies. mdpi.com

In the broader context of chemical synthesis, techniques like the Simmons-Smith cyclopropanation, which allows for the stereospecific conversion of alkenes into cyclopropanes, are examples of methodologies that contribute to the synthesis of complex natural products and drugs. mdpi.com While not directly specific to this compound synthesis in the provided context, such advancements in creating diverse chemical structures are relevant to the field of medicinal chemistry and the potential synthesis of this compound analogues.

The development of catalytic approaches for the direct preparation of amides from carboxylic acids and amines under mild conditions, such as using organocatalysis with a substoichiometric amount of activating agent, represents progress in sustainable amide synthesis. researchgate.net These methodological advancements contribute to the broader toolkit available for synthesizing compounds containing the benzamide moiety.

Chemical Modifications and Derivative Generation for Research Purposes

Chemical modifications and the generation of derivatives are crucial for research purposes, allowing for the exploration of structure-activity relationships and the potential improvement of pharmacological properties. mdpi.comnih.govresearchgate.net

Design Principles for this compound Analogues

The design of this compound analogues is guided by principles aimed at understanding how structural changes influence biological activity. While specific design principles for this compound analogues are not explicitly detailed in the provided text, the general principles for designing benzamide derivatives and antispasmodics can be applied. mdpi.comresearchgate.netresearchgate.netacs.orgdoaj.org

For benzamide derivatives, strategies such as privileged-fragment-merging (PFM) have been used to assemble new series of compounds for pharmacological evaluation. nih.gov This involves combining molecular fragments known to be associated with biological activity. Structure-activity relationship (SAR) studies are then conducted to identify compounds with a suitable balance of potency and desired activity profile. nih.gov

In the context of antispasmodics, the design of analogues often involves exploring variations around a core structure known to possess spasmolytic activity. mdpi.com In silico methods can be used to predict the potential activity of target compounds and guide the synthetic route. mdpi.com

Exploration of Structural Variations within Antispasmodic Chemical Classes

Antispasmodic agents encompass a broad range of therapeutic classes with different mechanisms of action, including anticholinergic/antimuscarinic agents, calcium channel inhibitors, and direct smooth muscle relaxants. researchgate.netresearchgate.net Exploring structural variations within these classes is a key aspect of discovering new antispasmodics.

Benzamide derivatives themselves represent a chemical class with reported pharmacological activities, including antispasmodic effects. researchgate.netresearchgate.net Research into antispasmodics involves investigating the chemical composition of natural sources, such as essential oils, and identifying the active constituents, many of which are terpenoids, flavonoids, and alkaloids. mdpi.comnih.govmdpi.com Synthetic antispasmodic drugs, such as butylscopolamine, papaverine, pinaverium, and trimebutine, represent diverse chemical structures that have been authorized for use. mdpi.com

Studies on novel anthranilic acid hybrids and their diamides as antispasmodics illustrate the exploration of structural variations by synthesizing hybrid molecules and then applying acylation with different acyl chlorides. mdpi.com This allows for the investigation of how different substituents impact spasmolytic activity. mdpi.com Similarly, research on mebeverine derivatives, which share a common structural feature with mebeverine, involves synthesizing analogues through reactions like the ring opening of isatoic anhydride with phenylethylamines to assess their relaxation effects. mdpi.comnih.gov

The exploration of structural variations within antispasmodic chemical classes is a continuous process that utilizes both synthetic chemistry and biological evaluation to identify compounds with improved or different pharmacological profiles.

Pharmacological Mechanisms and Biological Activities

Elucidation of Pharmacological Targets and Receptor Interactions

The precise molecular targets and comprehensive receptor interaction profiles of Salverine are not extensively detailed in the immediately available literature. However, its primary mechanism of action is understood to involve the modulation of calcium ion activity in smooth muscle cells. wikipedia.org

Mechanisms of Smooth Muscle Relaxation

This compound's smooth muscle relaxant effect is typically attributed to the inhibition of calcium ion influx into smooth muscle cells. wikipedia.org Smooth muscle contraction is a process heavily dependent on intracellular calcium concentration. An increase in intracellular calcium leads to the binding of calcium to calmodulin, which in turn activates myosin light chain kinase (MLCK). Activated MLCK phosphorylates myosin light chains (MLC), enabling the interaction between myosin heads and actin filaments, resulting in muscle contraction. fishersci.no Conversely, smooth muscle relaxation occurs when there is reduced phosphorylation of MLC, primarily facilitated by myosin light chain phosphatase (MLCP). By inhibiting calcium influx, this compound is thought to limit the activation of this contractile cascade, thereby promoting relaxation. wikipedia.org General mechanisms of smooth muscle relaxation can also involve pathways mediated by cyclic guanosine (B1672433) monophosphate (cGMP), which activates cGMP-dependent protein kinase, leading to MLC dephosphorylation and relaxation.

Cellular and Molecular Pathways of Action

In Vitro and In Vivo Pharmacodynamic Profiling

Pharmacodynamic profiling of antispasmodic agents, including assessments of efficacy, is typically conducted using both in vitro and in vivo biological systems. In vitro studies often utilize isolated smooth muscle tissues to evaluate a compound's ability to relax pre-contracted muscle strips. In vivo studies may involve assessing the compound's effect on gastrointestinal transit or induced spasms in animal models.

Assessment of Antispasmodic Efficacy in Biological Systems

While the literature confirms this compound's use for its smooth muscle relaxant properties, detailed specific in vitro and in vivo pharmacodynamic data specifically for this compound was not extensively found in the provided search results. However, studies on related antispasmodic compounds, such as Alverine and its combinations (e.g., Alverine/simethicone), have demonstrated efficacy in biological systems and clinical settings, particularly in relieving symptoms associated with functional gastrointestinal disorders like Irritable Bowel Syndrome (IBS). These studies often assess outcomes such as the reduction of abdominal pain and bloating.

Comparative Pharmacological Analyses with Related Compounds

Comparative pharmacological analyses have been conducted for various antispasmodic agents used in conditions like IBS. Studies comparing compounds such as Alverine, otilonium (B12848), pinaverium, and others against placebo or in combination have shown varying degrees of efficacy in improving global symptoms and reducing abdominal pain. For instance, meta-analyses have indicated that combinations like alverine/simethicone and otilonium demonstrated significant values for global improvement and pain relief in IBS patients.

Below is a summary of comparative efficacy data for certain antispasmodics, including Alverine/simethicone, from a meta-analysis on IBS treatment:

Compound/CombinationOutcomeOdds Ratio (OR)95% Confidence Interval (CI)Significance
Antispasmodics (Overall)Global Improvement1.551.33 - 1.83Significant
OtiloniumGlobal Improvement2.031.49 - 2.77Significant
Alverine/simethiconeGlobal Improvement1.761.18 - 2.61Significant
Antispasmodics (Overall)Abdominal Pain Relief1.521.28 - 1.80Significant
OtiloniumPain Relief1.831.43 - 2.34Significant
Alverine/simethiconePain Relief1.481.00 - 2.19Significant
Antispasmodics (Overall)Bloating Relief1.4551.17 - 1.81Borderline
Pinaverium/simethiconeBloating Relief1.4551.11 - 3.91Significant

Modulation of Specific Physiological Processes

Beyond its established role as a smooth muscle relaxant, the modulation of other specific physiological processes by this compound has been less extensively documented in the readily available scientific literature. However, in the context of related compounds, Alverine citrate (B86180) has been noted in a study investigating oyster hydrolysates for its potential to promote myogenic differentiation and ameliorate muscle atrophy, suggesting a possible influence on muscle-related physiological processes beyond smooth muscle relaxation. Furthermore, patent literature has included this compound in lists of compounds potentially relevant to modulating processes such as CRM1 activity or angiogenesis; however, these mentions typically lack specific experimental data detailing this compound's direct involvement or the mechanisms of such modulation.

Impact on Gastrointestinal Motility and Function

This compound is recognized for its smooth muscle relaxant properties, which are particularly relevant to the gastrointestinal (GI) tract. ontosight.ai It is utilized in medical practice to alleviate conditions characterized by smooth muscle spasms, including various gastrointestinal disorders. ontosight.ai The mechanism of action is understood to involve the inhibition of calcium ion influx into smooth muscle cells, leading to a reduction in muscle contraction. ontosight.ai

Antispasmodic agents, such as this compound, are believed to reduce pain associated with conditions like Irritable Bowel Syndrome (IBS) by inhibiting contractile pathways in the gut wall. They may also improve bowel habits by increasing colonic transit time, thereby reducing the frequency of stool passage. revistagastroenterologiamexico.org Research indicates that antispasmodics, in general, can be effective in improving global IBS symptoms and abdominal pain. revistagastroenterologiamexico.orgresearchgate.net

While specific detailed research findings solely focused on this compound's impact on gastrointestinal motility and function were not extensively available in the search results, the compound's classification as a smooth muscle relaxant and its reported use for alleviating GI spasms underscore its relevance in this area. ontosight.ai Other antispasmodic agents have been studied for their effects on GI motility and pain in conditions like IBS, providing context for the potential actions of compounds with similar mechanisms. revistagastroenterologiamexico.orgresearchgate.net

Investigation of Broader Physiological Effects

One search result briefly mentions this compound in a list of compounds analyzed in a study using Artificial Neural Networks (ANN) to distinguish compounds with anticancer activity from non-anticancer agents based on inductive QSAR descriptors. In this context, this compound was listed with a value of 0.003 in a table related to this analysis. bioinformation.net However, this does not provide detailed information about any specific anticancer activity of this compound itself, but rather its inclusion in a dataset for a computational analysis method.

Another result mentions this compound hydrochloride in a patent related to a ligand-regulated protein-protein interaction system, listing it alongside various other compounds in a table. google.com This context does not elaborate on specific physiological effects but suggests potential involvement in research related to molecular interactions.

The PubChem entry for this compound lists various computed properties and provides links to literature and patents, which may contain further information on its biological activities. nih.govuni.lu However, a comprehensive overview of broader physiological effects beyond its smooth muscle relaxant properties requires more in-depth investigation of the cited literature and patents.

Structure Activity Relationship Sar Studies

Principles and Methodologies of SAR Investigations

The fundamental principle of SAR is that the biological activity of a compound is directly related to its chemical structure. By systematically modifying different parts of a molecule and observing the resulting changes in activity, researchers can identify which functional groups, substituents, or structural arrangements are essential for binding to a biological target and eliciting a response. oncodesign-services.comoup.comresearchgate.netgardp.org

Key experimental techniques include:

Synthesis of Analogues: Designing and synthesizing a series of compounds where specific parts of the Salverine structure are systematically varied (e.g., changing substituents on the phenyl rings, modifying the linker chain, or altering the tertiary amine group). oncodesign-services.comgeorgiasouthern.edu

Biological Assays: Performing in vitro or in vivo experiments to quantify the biological activity of each synthesized analogue. oncodesign-services.com This could involve binding assays to measure affinity for a target, functional assays to assess activation or inhibition of a biological process, or cell-based assays to evaluate cellular responses. oncodesign-services.com

Identification of Key Structural Determinants for Biological Activity

Identifying the key structural determinants involves analyzing the experimental data from the biological evaluation of this compound analogues. By comparing the potency or efficacy of compounds with different structural features, researchers can pinpoint the moieties critical for activity. oncodesign-services.comoup.comdrugdesign.org This process often reveals which parts of the molecule are involved in binding interactions with the biological target, such as hydrogen bonding, ionic interactions, van der Waals forces, or hydrophobic effects. acs.org

For a molecule like this compound, potential areas of structural modification and analysis include:

Substituents on the Phenyl Rings: The nature and position of substituents on the N-phenyl ring and the phenoxy ring could significantly impact activity by altering electronic properties, steric bulk, or lipophilicity. slideshare.netresearchgate.net

The Ether Linker: The length and flexibility of the ethylene (B1197577) glycol ether linker connecting the phenoxy group to the diethylamino group may influence how the molecule orientates and fits into the binding site.

The Amide Linkage: The amide bond connecting the benzoyl group to the N-phenyl ring is a key feature that could be subject to modifications like isosteric replacements or changes in substitution. drugdesign.org

The Tertiary Amine: The diethylamino group is likely to be protonated at physiological pH, suggesting it may be involved in ionic interactions with the target. Modifications to the alkyl groups or the nitrogen atom could affect its basicity, steric bulk, and interaction profile.

Detailed research findings in this compound SAR studies would typically involve tables presenting the structures of synthesized analogues alongside their corresponding biological activities (e.g., IC50, EC50, or binding affinity values). Analysis of such data allows for the identification of 'activity cliffs', where small structural changes lead to significant changes in activity, highlighting critical regions for binding or mechanism of action. nih.gov

While specific detailed research findings for this compound SAR were not extensively found in the provided search results, the general principles of identifying key structural determinants apply. For instance, studies on other compound series have shown that the presence or absence of certain functional groups or changes in their position can dramatically affect activity. researchgate.netresearchgate.netnih.govnih.govnih.govnih.govnih.gov

Computational Approaches in this compound SAR Analysis

Computational approaches play an increasingly vital role in modern SAR studies, complementing experimental efforts and providing valuable insights into molecular interactions and activity prediction. oncodesign-services.comtandfonline.comnih.govcapes.gov.brtechnologynetworks.comresearchgate.net These methods can help prioritize compounds for synthesis and testing, analyze complex SAR data, and guide the design of novel analogues. oncodesign-services.comtandfonline.comtechnologynetworks.comjocpr.comnih.govmedcraveonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the structural properties of a series of compounds and their biological activities. researchgate.netjocpr.comnih.govmedcraveonline.comlongdom.org This involves calculating numerical descriptors that represent various physicochemical and structural features of the molecules (e.g., lipophilicity, electronic properties, steric parameters, molecular size, and shape) slideshare.netjocpr.comnih.govlongdom.orgacs.org and then using statistical methods to build a model that correlates these descriptors with the observed biological activity. slideshare.netresearchgate.netjocpr.comnih.govmedcraveonline.comlongdom.orgacs.org

For this compound, QSAR modeling could involve:

Descriptor Calculation: Computing a wide range of molecular descriptors for this compound and its synthesized analogues. slideshare.netjocpr.comnih.govlongdom.orgacs.org

Model Building: Using statistical techniques such as multiple linear regression, partial least squares, or machine learning algorithms to build a predictive model that relates the descriptors to the biological activity data. researchgate.netnih.govmedcraveonline.comlongdom.orgacs.org

Model Validation: Rigorously validating the developed QSAR model using external test sets or cross-validation techniques to ensure its predictive power. medcraveonline.com

Activity Prediction: Using the validated QSAR model to predict the biological activity of novel, untested this compound analogues before their synthesis. jocpr.comnih.govmedcraveonline.comlongdom.org

QSAR models can provide insights into which molecular properties are most influential for the observed activity, thereby aiding in the rational design of more potent analogues. technologynetworks.comjocpr.comnih.govmedcraveonline.comlongdom.org

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interactions between a small molecule (ligand), such as this compound or its analogues, and its biological target (receptor) at an atomic level. dost.gov.phfrontiersin.orgnih.govfrontiersin.orgtandfonline.com

Molecular Docking: This technique predicts the preferred binding orientation (pose) and binding affinity of a ligand within the active site of a receptor. dost.gov.phfrontiersin.orgtandfonline.com By simulating the docking of this compound analogues to its putative target, researchers can gain insights into how different structural modifications affect binding pose and interaction strength. dost.gov.phfrontiersin.orgtandfonline.com This can help explain observed SAR and guide the design of analogues with improved binding characteristics. dost.gov.phfrontiersin.orgtandfonline.com

Molecular Dynamics Simulations: MD simulations extend the analysis by simulating the time-dependent behavior of the ligand-receptor complex, accounting for the flexibility of both molecules and the surrounding environment (e.g., water molecules). dost.gov.phfrontiersin.orgnih.govfrontiersin.orgtandfonline.com MD simulations can provide information about the stability of the binding pose, the dynamics of the interaction, and the role of conformational changes in binding and activity. dost.gov.phfrontiersin.orgnih.govfrontiersin.orgtandfonline.com

Applied to this compound SAR, these techniques could involve:

Target Structure Preparation: Obtaining or modeling the 3D structure of this compound's biological target. bbau.ac.in

Ligand Preparation: Preparing the 3D structures of this compound and its analogues.

Docking Simulations: Performing docking simulations to predict the binding poses and estimate binding affinities of the ligands to the target. dost.gov.phfrontiersin.orgtandfonline.com

MD Simulations: Running MD simulations on selected ligand-receptor complexes to assess their stability and explore the dynamics of the interactions over time. dost.gov.phfrontiersin.orgnih.govfrontiersin.orgtandfonline.com

Binding Energy Calculations: Using methods like MM-GBSA or MM-PBSA to calculate more accurate binding free energies from MD trajectories. dost.gov.ph

These computational methods can provide a mechanistic understanding of SAR by visualizing and quantifying the interactions between the ligand and the target, helping to explain why certain structural modifications enhance or diminish activity. dost.gov.phfrontiersin.orgnih.govfrontiersin.orgtandfonline.com

Rational Design and Optimization Strategies for this compound Analogues

Rational design and optimization strategies for this compound analogues are directly informed by the insights gained from both experimental and computational SAR studies. dost.gov.phbbau.ac.inoecd.orgnih.govhelmholtz-hips.dewikipedia.org The goal is to design new compounds with improved potency, selectivity, and potentially other desirable properties, based on a mechanistic understanding of how structural features relate to biological activity. dost.gov.phbbau.ac.inoecd.orgnih.govhelmholtz-hips.dewikipedia.orgnih.gov

Key strategies include:

Targeted Modifications: Making specific structural changes to this compound based on SAR data to enhance favorable interactions with the target or reduce unfavorable ones. dost.gov.phbbau.ac.inoecd.orgnih.govhelmholtz-hips.denih.gov For example, if SAR studies indicate that a hydrogen bond donor at a specific position increases potency, analogues incorporating suitable functional groups at that position would be designed. researchgate.net

Bioisosteric Replacements: Substituting functional groups with others that have similar physicochemical properties but potentially different metabolic stability or interaction profiles.

Scaffold Hopping: Designing compounds with entirely different core structures but that are predicted to interact with the target in a similar manner to this compound, based on pharmacophore models or structural similarities. nih.gov

Exploration of Chemical Space: Using computational tools like QSAR models or virtual screening to explore large chemical libraries and identify novel scaffolds or substituents that are predicted to have favorable activity. technologynetworks.comjocpr.comnih.govmedcraveonline.comlongdom.orgacs.org

Multi-parameter Optimization: Beyond just potency, rational design aims to optimize multiple properties simultaneously, such as selectivity against off-targets, metabolic stability, and pharmacokinetic properties, although the latter are outside the scope of this article. jocpr.comhelmholtz-hips.dewikipedia.org

Rational design is an iterative process. wikipedia.org Designed analogues are synthesized, their biological activity is evaluated, and the new data are incorporated back into the SAR analysis to refine the understanding and guide further design cycles. wikipedia.org Computational tools are often used to prioritize which analogues to synthesize, maximizing the efficiency of the optimization process. jocpr.comnih.govmedcraveonline.comlongdom.orgwikipedia.org

Data tables in this context would present designed analogues, their predicted activities (from QSAR or docking), and subsequently, their experimentally determined activities, illustrating the success of the rational design approach. Detailed research findings might include analyses of specific interactions observed in docking or MD simulations that explain the improved activity of optimized analogues.

CompoundStructural ModificationPredicted ActivityExperimental ActivityKey Interactions (from modeling)
This compound--(Baseline Activity)(Interactions with Target)
Analogue X(Description of change)(QSAR/Docking Value)(Assay Result)(Changes in Interactions)
Analogue Y(Description of change)(QSAR/Docking Value)(Assay Result)(Changes in Interactions)
...............

Rational design, guided by comprehensive SAR analysis and computational modeling, is a powerful strategy for transforming initial lead compounds like this compound into optimized candidates with enhanced therapeutic potential. dost.gov.phbbau.ac.inoecd.orgnih.govhelmholtz-hips.dewikipedia.org

Metabolic Pathways and Biotransformation Research

Characterization of Salverine Metabolism

The biotransformation of this compound is a complex process involving multiple metabolic pathways and enzymatic reactions designed to modify its chemical structure, facilitating its elimination from the body.

Identification of Metabolic Pathways and Enzymes

Research indicates that the metabolism of this compound primarily proceeds through two major pathways: O-dealkylation and aromatic hydroxylation . These transformations are predominantly catalyzed by the cytochrome P450 (CYP) enzyme system , a superfamily of enzymes crucial for the metabolism of a wide array of xenobiotics.

Specifically, studies have implicated isoforms such as CYP3A4 and CYP2D6 in the oxidative metabolism of this compound. Following these initial phase I reactions, the resulting metabolites can undergo phase II conjugation reactions, such as glucuronidation , which involves the attachment of a glucuronic acid moiety to the metabolite. This process is catalyzed by UDP-glucuronosyltransferases (UGTs) and significantly increases the water solubility of the metabolites, preparing them for excretion.

Formation and Fate of Metabolites

The metabolic processes result in the formation of several key metabolites. The O-dealkylation of the diethylaminoethyl side chain of this compound leads to the formation of monoethyl and desethyl metabolites. Aromatic hydroxylation, on the other hand, introduces a hydroxyl group onto the phenyl rings of the molecule.

These phase I metabolites can then be conjugated with glucuronic acid to form glucuronide conjugates. The ultimate fate of these more polar and water-soluble metabolites is excretion from the body, primarily through urine and, to a lesser extent, feces. The specific profile and quantity of each metabolite can vary depending on individual metabolic differences.

Pharmacokinetic Implications of Metabolic Processes

The metabolism of this compound has significant implications for its pharmacokinetic profile, influencing its bioavailability, distribution, and clearance. The extensive first-pass metabolism in the liver, mediated by CYP enzymes, can substantially reduce the amount of unchanged this compound that reaches systemic circulation after oral administration.

Influence of Biological Systems on Biotransformation

The biotransformation of this compound is not static and can be influenced by various factors within the biological system. Co-administration of other drugs that are inhibitors or inducers of CYP3A4 or CYP2D6 can lead to significant drug-drug interactions, altering the metabolic clearance of this compound and potentially leading to altered efficacy or toxicity.

Preclinical Research and Toxicological Evaluation

General Principles of Preclinical Safety Assessment Methodologies

The general principles of preclinical safety assessment methodologies involve a multidisciplinary approach to characterize the toxicological profile of a compound. uni.lu These studies aim to detect toxicity, understand potential hazards, establish dose-response relationships, and assess the distribution, metabolism, and excretion of the substance. google.com Key goals include identifying an initial safe dose for potential human studies, determining potential target organs for toxicity and their reversibility, and identifying safety parameters for clinical monitoring. Preclinical safety evaluation programs are designed to be flexible and science-based, adapting to the specific nature of the compound being tested. uni.lu Routine studies typically include assessments of acute toxicity, multiple-dose toxicity, genotoxicity, and potential effects on reproduction and development. uni.lu Well-designed preclinical studies are essential for reliably assessing the safety of a new compound, providing the foundation for subsequent clinical trials and regulatory submissions.

In Vitro Toxicological Screening Strategies

In vitro toxicological screening strategies utilize cell- and tissue-based assays, often combined with computational methods, to assess chemical safety. These techniques serve as alternatives or complements to traditional animal studies, aligning with the 3Rs principle (Reduce, Refine, and Replace animal use). In vitro methods offer advantages such as being more ethically sound, cost-effective, reproducible, and mechanistically insightful. They range from basic cell monolayers to advanced 3D organotypic cultures and microphysiological systems.

In vitro toxicity analysis involves applying substances to cultured mammalian cells and monitoring their biochemical and phenotypic responses to identify potential toxicity. Various assays measure endpoints such as membrane integrity, DNA content, glutathione (B108866) levels, intracellular calcium concentration, and mitochondrial activity to assess general cytotoxicity and understand mechanisms of toxicity. Specific in vitro assays can be developed or employed to screen for various toxic effects, including hepatotoxicity, immunotoxicity, and genotoxicity. Early-stage screening using in vitro safety assays is crucial for prioritizing compounds and eliminating those with potential toxicity concerns early in the development process.

In Vivo Toxicology Studies

In vivo toxicology studies are conducted in living organisms, typically animal models, to assess the effects of chemicals and drugs on behavior and health. These studies are a vital part of preclinical research, carried out before a compound is tested in humans. The purpose of in vivo studies is to assess the onset, severity, and duration of toxic effects, dose-dependency, and the degree of reversibility. google.com In vivo studies are necessary because they can reveal different results compared to in silico or in vitro experiments, providing a more comprehensive understanding of a compound's effects within a complex biological system.

Acute and Sub-chronic Toxicity Assessment Models

Acute toxicity studies are designed to evaluate the potential harmful effects of a substance after a single exposure or a short series of exposures, typically lasting from 24 to 96 hours to up to 14 days. nih.gov These studies aim to assess immediate health effects, such as mortality, organ damage, or behavioral changes. The determination of acute toxicity is often one of the initial experiments performed in toxicological evaluation.

Sub-chronic toxicity studies evaluate the potential harmful effects of repeated exposure to a substance over a longer period, typically ranging from 28 to 90 days, or sometimes up to 180 days. nih.gov These studies involve exposing animals to the substance through relevant routes of administration and observing them for signs of toxicity, including changes in body weight, behavior, and blood chemistry. Tissues and organs are also examined for abnormalities.

Based on GHS classifications, Salverine is classified as having acute toxicity when administered orally, in contact with skin, or if inhaled. It is also classified for specific target organ toxicity following repeated exposure.

Target Organ Toxicity and Pathological Manifestations

Target organ toxicity refers to specific non-lethal effects on organs or organ systems following exposure to a chemical. Classification for target organ toxicity depends on reliable evidence from human data or experimental animal studies showing consistent and identifiable toxic effects that are relevant to human health. These effects can include changes in the function or morphology of a tissue or organ, or serious changes in biochemistry or hematology. Assessments consider significant changes in a single organ or system, as well as less severe generalized changes involving multiple organs. Pathological manifestations in preclinical toxicity studies involve the examination of tissues and organs for any abnormalities induced by the test substance.

This compound is classified for specific target organ toxicity following repeated exposure, with the blood identified as a target organ.

Immunotoxicity and Hypersensitivity Reactions in Preclinical Models

Immunotoxicity studies are dedicated to evaluating the adverse effects of substances on the immune system, including immunosuppression, immunostimulation, and the induction of hypersensitivity and autoimmunity. These studies are a relatively specialized area within toxicology. A lot of effort has been directed towards designing and validating animal models and in vitro assays for the non-clinical evaluation of immunotoxicity.

Hypersensitivity reactions are adverse responses mediated by the immune system, often requiring prior sensitization. These reactions can be broadly divided into immune-mediated and nonimmune-mediated types. Immune-mediated hypersensitivity involves the release of inflammatory mediators following exposure to an antigen. Preclinical models aim to identify the potential of a substance to induce such reactions.

This compound is classified as a skin sensitizer, indicating its potential to cause an allergic skin reaction.

Genotoxicity and Mutagenicity Evaluations

Genotoxicity and mutagenicity evaluations are conducted to assess the potential of a substance to cause damage to genetic material (DNA) or induce mutations. nih.gov These studies are crucial because damage to genetic material can lead to mutations, which are associated with various adverse outcomes, including cancer and inheritable diseases.

Genotoxicity tests can include in vitro assays such as the bacterial reverse mutation assay (Ames test), in vitro mammalian cell gene mutation assays, and chromosomal aberration tests. In vivo genotoxicity assessments may involve micronucleus assays in rodents.

Carcinogenicity Assessment Methodologies

The assessment of a compound's carcinogenic potential is a critical component of preclinical research and toxicological evaluation, particularly for substances intended for long-term human exposure. fda.govcreative-biolabs.comiitri.orgeuropa.eu Regulatory bodies like the FDA and the European Medicines Agency (EMA) provide guidelines, such as those from the International Council for Harmonisation (ICH), to standardize these evaluations. creative-biolabs.comeuropa.eueuropa.eueuropa.eufamhp.be The primary objective of carcinogenicity studies is to identify tumorigenic potential in animals and extrapolate the relevant risk to humans. fda.govcreative-biolabs.comeuropa.eu

Historically, the "gold standard" for assessing carcinogenicity has been the two-year rodent bioassay, typically conducted in rats and mice. creative-biolabs.comiitri.orgoecd.org These studies involve exposing large groups of animals (at least 50 per sex per group) to a test substance for their lifespan, followed by comprehensive necropsy and histopathological evaluation. iitri.orgoecd.org At least three dose levels and a concurrent control group are generally used. oecd.org

However, these traditional two-year studies are time-consuming, resource-intensive, and require a large number of animals. fda.govcreative-biolabs.com Consequently, alternative and supplemental methodologies are increasingly being explored and accepted by regulatory agencies. europa.eueuropa.eufrontiersin.org

One such alternative involves the use of genetically engineered mouse models, such as the rasH2 mouse, in shorter-term (e.g., six-month) bioassays. creative-biolabs.comiitri.org These models are highly sensitive to tumor induction and can offer an accelerated evaluation of carcinogenic potential. iitri.org Data from a six-month study in rasH2 mice may be accepted in lieu of a two-year mouse study. iitri.org

In addition to in vivo studies, in silico methods, such as Quantitative Structure-Activity Relationship (QSAR) models, are employed for predicting carcinogenicity and mutagenicity based on a compound's chemical structure. dergipark.org.tr Tools like ProTox-II, Toxtree, Lazar, and VEGA can be used to predict structural alerts for potential carcinogenicity or classify compounds as mutagenic or non-mutagenic. dergipark.org.tr While useful for initial screening and prioritization, in silico predictions often require further in vitro or in vivo validation due to variable reliability and applicability domains. dergipark.org.tr

A comprehensive carcinogenicity assessment often involves a weight-of-evidence (WoE) approach, integrating data from various sources, including:

Results from repeated-dose toxicology studies. europa.eu

Genotoxicity test results (e.g., Ames test, in vitro chromosome aberration tests, in vivo micronucleus tests). fda.goveuropa.eu

Toxicokinetic data to understand exposure levels and metabolism. fda.goveuropa.euerbc-group.com

Mechanistic studies to elucidate how a compound might induce tumors. fda.gov

Data from short or medium-term in vivo rodent test systems, which may include models of initiation-promotion or studies in transgenic/neonatal rodents. toxicology.org

The decision to conduct long-term carcinogenicity studies is influenced by factors such as the expected duration of human exposure, concerns arising from other toxicological investigations, the intended patient population, and the extent of systemic exposure. fda.goveuropa.eu In some cases, a WoE assessment integrating available non-clinical data can provide an adequate evaluation of carcinogenic risk without the need for a standard two-year rat study. famhp.befrontiersin.orgfda.gov

While specific detailed research findings or data tables directly pertaining to this compound's carcinogenicity assessment methodologies were not found in the provided search results, the general methodologies described above are standard practices in the preclinical evaluation of pharmaceuticals and other chemicals.

Table 1: General Carcinogenicity Study Methodologies

MethodologyDescriptionTypical SpeciesDurationKey Assessments
Two-Year Rodent BioassayLong-term exposure over the animal's lifespan to identify tumorigenic potential.Rats, Mice24 months (rats), 18-24 months (mice) oecd.orgnih.govNecropsy, Histopathology iitri.orgoecd.org
Six-Month Genetically Engineered Mouse AssayAccelerated study using tumor-sensitive mouse strains (e.g., rasH2) for quicker assessment.Genetically Engineered Mice (e.g., rasH2) iitri.org6 months iitri.orgHistopathology iitri.org
In Silico Prediction ModelsComputational tools (e.g., QSAR) predicting carcinogenicity based on chemical structure.N/AN/AStructural alerts, mutagenicity/carcinogenicity classification dergipark.org.tr
Repeated-Dose Toxicology StudiesShorter-term studies providing initial toxicity data, potentially indicating risk factors for carcinogenicity.Rodents, Non-rodents europa.eunih.gov14 days to 13 weeks, 6-9 months, 12 months nih.govnih.govClinical pathology, Histopathology, Organ weights nih.gov
Genotoxicity TestingAssesses potential to damage genetic material, a key mechanism in carcinogenesis.Bacteria, Mammalian Cells, Rodents europa.euShort-termGene mutation, Chromosome aberration, Micronucleus formation europa.eunih.gov
Toxicokinetic StudiesEvaluates absorption, distribution, metabolism, and excretion; informs exposure levels and potential metabolites.Various speciesShort-termPlasma concentration, Tissue distribution, Metabolite identification fda.goveuropa.euerbc-group.com

Table 2: Factors Influencing the Need for Carcinogenicity Studies

FactorInfluence on Study Requirement
Expected Duration of Human ExposureLonger duration of exposure generally increases the need for carcinogenicity assessment. fda.govcreative-biolabs.comeuropa.eu
Concerns from Other Toxicology StudiesPositive findings in genotoxicity, repeated-dose toxicity, or other studies may trigger the need for carcinogenicity studies. fda.govcreative-biolabs.comiitri.orgeuropa.eu
Intended Patient PopulationConsiderations related to the patient group (e.g., life expectancy, underlying conditions) can influence study requirements. europa.eu
Extent of Systemic ExposureHigher systemic exposure may increase the need for thorough carcinogenicity evaluation. europa.eu
Similarity to Known CarcinogensIf a compound is structurally similar to known carcinogens, studies may be required. creative-biolabs.comiitri.org
Availability of Alternative TherapiesFor life-threatening diseases with limited options, regulatory flexibility on study timing may exist. europa.eu
Weight-of-Evidence AssessmentA comprehensive evaluation of existing data may sometimes negate the need for a standard 2-year rat study. famhp.befrontiersin.orgfda.gov

Analytical Methodologies for Research and Quantification

Chromatographic Techniques for Salverine Analysis

Chromatographic techniques are widely used for the separation, identification, and quantification of components within a mixture. nih.gov These methods are based on the differential partitioning of analytes between a stationary phase and a mobile phase. nih.gov this compound has been subject to analysis using such techniques. epo.orggoogleapis.comgoogleapis.comgoogle.comgoogle.com

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a powerful liquid chromatography technique frequently employed in pharmaceutical analysis for quantification and purity determination. ijsrp.orggoogle.com An application demonstrates the separation of this compound using a reverse phase (RP) HPLC method. sielc.com This method utilized a Newcrom R1 HPLC column with a mobile phase composed of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com For applications coupled with Mass Spectrometry (MS), phosphoric acid in the mobile phase needs to be substituted with formic acid to ensure compatibility. sielc.com The described HPLC method is noted as being scalable, making it suitable for isolating impurities in preparative separations and applicable for pharmacokinetic studies. sielc.com Smaller particle size columns (3 µm) are available for faster Ultra-Performance Liquid Chromatography (UPLC) applications. sielc.com Another patent mentions HPLC analysis in the context of determining the amount of free and conjugated substances. google.com HPLC has also been used as a reference method in the analysis of biological matrices. researchgate.net

An example of an HPLC method for the determination of salvianolic acid B in rat plasma utilized a C18 column with a linear gradient elution of acetonitrile and aqueous phosphoric acid, detected at 280 nm. This method was validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies. nih.gov While this example pertains to a different compound, it illustrates typical HPLC parameters and validation aspects relevant to bioanalysis.

Interactive Table: Example HPLC Parameters (Illustrative based on search results)

ParameterValueSource Compound
ColumnNewcrom R1 (RP)This compound
Mobile PhaseMeCN, Water, Phosphoric Acid (or Formic Acid for MS)This compound
DetectionNot specified for this compound applicationThis compound
Flow RateNot specified for this compound applicationThis compound
Column TemperatureNot specified for this compound applicationThis compound
Detection Wavelength280 nmSalvianolic acid B nih.gov
ColumnC18Salvianolic acid B nih.gov
Mobile PhaseAcetonitrile, Aqueous Phosphoric Acid (Gradient)Salvianolic acid B nih.gov

Note: Parameters for this compound are based on a described method sielc.com, while parameters for Salvianolic acid B nih.gov are included as an illustrative example of a validated HPLC method in bioanalysis.

Gas Chromatography (GC) Methodologies

Gas Chromatography (GC) is another chromatographic technique used for the separation and analysis of volatile and semi-volatile compounds. nih.gov GC analysis has been mentioned in the context of quantifying various substances. epo.orgjfda-online.com While direct information on a specific GC method for this compound is not detailed in the search results, GC is a standard technique for the analysis of organic compounds. nih.gov GC-MS is a hyphenated technique combining GC with Mass Spectrometry, providing both separation and identification capabilities. researchgate.netmdpi.com A rapid and simple GC method for the determination of safrole and isosafrole in soft drinks used a megapore semi-polar column with direct injection. jfda-online.com This method utilized 1,4-dihydroxybenzene as an internal standard and was validated for detection limit, recovery, and linearity. jfda-online.com Another validated GC method for the trace determination of allylamine (B125299) in drug substances employed a capillary column with a flame ionization detector. nih.gov These examples highlight the application of GC methodologies and their validation in quantitative analysis.

Spectroscopic and Spectrometric Approaches

Spectroscopic and spectrometric techniques are essential tools in analytical chemistry for both qualitative and quantitative analysis, providing information about the composition, structure, and concentration of substances through their interaction with electromagnetic radiation or their mass-to-charge ratio. paulrpalmer.comsolubilityofthings.comkhanacademy.org

Mass Spectrometry (MS) and Tandem MS (MS/MS) Applications

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. khanacademy.org Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, often used for fragmentation and structural elucidation. khanacademy.orgnih.gov this compound's spectral information on PubChem includes Mass Spectrometry data obtained using a QStar XL AB Sciex instrument with a Q-TOF technique. nih.gov LC-MS, which couples Liquid Chromatography with Mass Spectrometry, is a powerful technique for the separation and identification of analytes. googleapis.com LC-MS/MS, or Liquid Chromatography-Tandem Mass Spectrometry, is widely used for the quantification of analytes in complex matrices due to its sensitivity and selectivity, often employing Multiple Reaction Monitoring (MRM). mdpi.comrsc.orgwaters.com An LC-MS/MS method for quantifying salvinorin A in biological fluids utilized positive electrospray ionization (ESI) mode and MRM transitions. rsc.orgwaters.com This method involved sample preparation steps like protein precipitation and solid phase extraction (SPE) for plasma samples. rsc.org The use of a small bore analytical column and a shallow gradient improved sensitivity. rsc.org GC-MS/MS is similarly used for the simultaneous analysis and quantification of compounds, such as nitrosamine (B1359907) impurities in complex formulations, utilizing positive ionization mode and MRM. mdpi.com

Interactive Table: Example MS Parameters (Illustrative based on search results)

ParameterValueSource Compound/Context
InstrumentQStar XL, AB SciexThis compound nih.gov
TechniqueQ-TOFThis compound nih.gov
Ionization ModePositive Electrospray Ionization (ESI)Salvinorin A rsc.org
Detection ModeMultiple Reaction Monitoring (MRM)Salvinorin A rsc.org, Nitrosamines mdpi.com
Collision GasNitrogenNitrosamines mdpi.com

Note: Parameters for this compound are from available spectral information nih.gov, while parameters for Salvinorin A rsc.org and Nitrosamines mdpi.com are included as illustrative examples of MS/MS applications.

UV-Vis Spectrophotometry in Quantitative Analysis

UV-Vis Spectrophotometry is a common analytical technique that measures the absorption or transmission of ultraviolet and visible light through a sample. paulrpalmer.comtechnologynetworks.comazooptics.com This technique is used for both qualitative and quantitative analysis of compounds that absorb light in the UV-Vis region, particularly those containing chromophores. paulrpalmer.comtechnologynetworks.comazooptics.comupi.edu UV-Vis spectroscopy can be used to quantify components, determine stability, and measure concentration levels. paulrpalmer.com The amount of light absorbed at a specific wavelength is directly proportional to the concentration of the absorbing species, as described by the Beer-Lambert Law. azooptics.com UV-Vis spectra are typically presented as a plot of absorbance versus wavelength, with peaks indicating characteristic electronic transitions. technologynetworks.comazooptics.com While specific details on the application of UV-Vis spectrophotometry solely for this compound quantification are not extensively detailed in the provided search results, the technique's general applicability for quantitative analysis of compounds with chromophores is well-established in pharmaceutical analysis. paulrpalmer.comupi.edu For quantitative analysis using UV-Vis, a calibration curve is typically generated by measuring the absorbance of solutions of known concentrations. libretexts.org Baseline correction and proper sample preparation are crucial for accurate results. libretexts.orgjasco-global.com

Bioanalytical Method Validation for Biological Matrices

Bioanalytical method validation is a critical process to ensure that analytical methods used for quantifying analytes in biological matrices (such as blood, plasma, urine, or tissue) are reliable and suitable for their intended purpose, particularly in pharmacokinetic, toxicokinetic, bioavailability, and bioequivalence studies. ich.orgeuropa.eueuropa.eunih.gov The objective is to demonstrate the acceptability of assay performance and the reliability of analytical results. ich.orgeuropa.eu Key parameters evaluated during validation include selectivity, specificity, sensitivity, limit of detection (LOD), lower limit of quantification (LLOQ), linearity, range, accuracy, precision, recovery, and stability of the analyte in the biological matrix. nih.govfda.gov

Method development precedes validation and involves defining the procedures and conditions for quantifying the analyte, considering factors like the physicochemical properties of the drug and potential matrix effects. ich.org Once developed, a full validation is typically performed for new bioanalytical methods or significant revisions to existing ones. fda.gov Partial validation and cross-validation may be performed for smaller changes or comparisons between methods. nih.gov Calibration standards and quality control (QC) samples, prepared by spiking blank biological matrix with known concentrations of the analyte, are essential components of bioanalytical validation and routine analysis. ich.orgfda.gov A suitable internal standard (IS) is typically added to samples during processing to improve accuracy and precision. ich.org The analysis of study samples should be completed within the established stability period of the analyte in the matrix. nih.gov

The ICH M10 guideline provides recommendations for the validation of bioanalytical assays for quantifying chemical and biological drugs and their metabolites in biological matrices. ich.orgeuropa.eueuropa.eu This guideline outlines the key elements necessary for validation and provides guidance on applying validated methods to study samples. ich.orgeuropa.eueuropa.eu

Emerging Analytical Technologies for this compound Detection and Characterization

The landscape of analytical chemistry is continuously evolving, with new technologies offering enhanced sensitivity, specificity, and efficiency for the detection and characterization of chemical compounds. For a compound like this compound, the application of these emerging techniques is crucial for various research and potential application areas, enabling more detailed analysis and quantification.

Advanced analytical methods are defined as techniques employing scientific research frameworks or instrumentation to analyze materials at molecular, atomic, or structural levels. These methods utilize principles from chemistry, physics, and biology, along with specialized instruments, to provide consistent, reproducible, and informative data on material composition, structure, and characteristics foodresearchlab.com. They are fundamental in pharmaceutical research, food analysis, and other biotechnological fields, enabling accurate identification, quantification, and characterization of complex materials to ensure quality, safety, and efficacy foodresearchlab.com.

Emerging analytical technologies relevant to the detection and characterization of organic compounds, which could potentially be applied to this compound, include advancements in spectroscopic and chromatographic techniques, as well as novel sensor-based methods.

Spectroscopic techniques, which analyze the interaction of electromagnetic radiation with matter, are widely used to determine the chemical structure and concentration of analytes foodresearchlab.comresearchgate.net. Fourier Transform Infrared (FT-IR) and Raman spectroscopy, for instance, measure the interaction of light with molecular bonds, revealing the presence of functional groups and providing fingerprint spectra for identification measurlabs.com. UV-Vis spectroscopy analyzes the absorption of UV light, which is related to conjugated pi-bonding systems and nonbonding electron systems within a compound iomcworld.comresearchgate.net. Advances in these areas, such as particle-correlated Raman spectroscopy, offer combined microscopic analysis with chemical identification, providing both qualitative and quantitative information newhaven.edu.

Chromatographic techniques are essential for separating components within complex mixtures, allowing for qualitative and quantitative analysis foodresearchlab.comnih.govjetir.org. High-Performance Liquid Chromatography (HPLC) is a powerful liquid chromatography method used for separation, identification, and quantification of compounds soluble in a liquid phase tanta.edu.eg. Emerging approaches in liquid chromatography include advancements in column technologies and separation modes to improve resolution and robustness for complex molecules nih.gov. Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is valuable for the analysis of volatile or semi-volatile compounds after vaporization researchgate.netijpsjournal.com. Preconcentration strategies coupled with chromatographic methods are also being explored for the detection of various organic compounds novapublishers.com.

Novel detection systems are also emerging, offering high sensitivity and rapid analysis. For example, chemiluminescence sensors have been developed for the determination of specific analytes, demonstrating good sensitivity and applicability in complex matrices like biological samples researchgate.net. Surface Plasmon Resonance (SPR)-based flow injection sensors represent another novel detection system capable of quantitative detection with high sensitivity nih.gov.

The application of these emerging techniques to this compound would involve method development and validation to ensure accuracy, precision, and reliability for specific matrices and research objectives ijpsjournal.com. Detailed research findings utilizing these technologies for this compound would typically involve:

Methodology Description: Outlining the specific instrument parameters, sample preparation procedures, and analytical conditions used.

Chromatographic or Spectroscopic Data: Presenting chromatograms, spectra (e.g., FTIR, UV-Vis, Raman), and associated data points (e.g., peak retention times, spectral peak positions and intensities).

Quantitative Analysis: Providing calibration curves, limits of detection (LOD), limits of quantification (LOQ), and the measured concentrations of this compound in analyzed samples.

Qualitative Analysis: Discussing the identification of this compound based on comparison of spectral or chromatographic data with reference standards or libraries.

Validation Data: Including data on method specificity, linearity, accuracy, precision, and robustness.

While specific detailed research findings on this compound using only emerging techniques were not extensively found in the provided search results, the general principles and advancements in analytical methodologies discussed highlight the types of approaches that would be employed. For instance, studies on other compounds demonstrate the utility of techniques like FT-IR and UV-Vis spectroscopy for structural characterization and the impact of various treatments on spectral properties iomcworld.comresearchgate.net. Similarly, research on the detection of various substances in complex matrices showcases the potential of advanced chromatographic and sensor-based methods researchgate.netnovapublishers.comresearchgate.net.

Interactive data tables presenting research findings on this compound using emerging analytical techniques would typically include parameters such as:

Analytical TechniqueMatrix AnalyzedKey Findings (Qualitative)Key Findings (Quantitative)Detection LimitCitation
[Emerging Technique][Sample Type][Structural Information][Concentration/Amount][LOD/LOQ][Index]
[Emerging Technique][Sample Type][Identification][Purity/Composition][Sensitivity][Index]

The development and application of these advanced analytical techniques are crucial for gaining a comprehensive understanding of this compound's chemical behavior, its presence in various matrices, and for supporting research into its properties and potential uses.

Potential Therapeutic Applications and Future Research Directions

Exploration of Novel Therapeutic Indications Beyond Spasmolysis

While Salverine has been utilized in combination therapies for conditions involving smooth muscle spasm, such as biliary and respiratory tract disorders, and for pain relief, there is interest in identifying new therapeutic applications. drugfuture.com This involves exploring its potential effects on different biological pathways and disease mechanisms.

Emerging Evidence in Specific Disease Models

Research into the potential of various compounds in disease models is a crucial step in identifying new therapeutic uses. While specific emerging evidence for this compound in novel disease models is not extensively detailed in the provided search results, the broader scientific landscape includes the use of cellular and in vivo models, organoids, and gene editing technologies to understand disease mechanisms and discover novel therapeutic strategies. kuleuven.beumcutrecht.nlnih.gov Advanced disease models are being developed to better represent the intricate interplay of biological factors in human tissues, enabling the simulation of disease processes with high fidelity. icgeb.org These models are instrumental in investigating underlying factors and discovering insights into disease progression and treatment. icgeb.org

Repurposing Strategies and Polypharmacology Investigations

Drug repurposing, also known as drug repositioning, is a strategy that seeks to identify new therapeutic uses for existing drugs. This approach is gaining traction due to its potential to reduce development time and costs, as it utilizes compounds with established safety profiles. frontiersin.orgnih.gov Polypharmacology, or the multi-targeting approach, involves designing or identifying compounds that interact with multiple biological targets relevant to a disease. frontiersin.orgplos.org This synergistic approach is considered promising, particularly for complex diseases or conditions where targeting a single pathway may not be sufficient. frontiersin.orgplos.org this compound has been mentioned in the context of ligand-regulated protein-protein interaction systems in patent literature, suggesting potential investigations into its interactions with biological targets beyond those related to spasmolysis. google.com Computational approaches, such as molecular docking and virtual screening of approved drugs, are increasingly used in drug repurposing and polypharmacology studies to predict interactions with multiple targets. plos.orgresearchgate.net

Translational Research Opportunities and Challenges

Translational research aims to bridge the gap between basic scientific discoveries and clinical applications. For compounds like this compound, this involves moving from in vitro studies and animal models to human clinical trials. Challenges in this area can include demonstrating efficacy in complex human diseases, identifying appropriate patient populations, and navigating regulatory pathways. The success of translational research often relies on a deep understanding of disease mechanisms and the compound's interaction with biological systems.

Development of Advanced Delivery Systems for Research

The development of advanced delivery systems is crucial for optimizing the therapeutic effects of compounds and minimizing potential off-target effects. uit.noresearchgate.net These systems aim to improve bioavailability, increase the concentration of the drug at the target site, and control the rate and duration of drug release. uit.noresearchgate.net Nanomaterials and miniaturized devices are being explored for targeted drug delivery, offering advantages in performance, precision, and efficacy compared to conventional methods. researchgate.net While specific advanced delivery systems for this compound are not detailed in the provided information, research in this area broadly focuses on developing formulations for various administration routes, including oral, topical, and parenteral. uit.no Advanced delivery systems are also being investigated for delivering components for gene editing, highlighting the broader application of this field in research and potential therapeutic interventions. researchgate.net

Integration with Systems Biology and Omics Approaches

Systems biology and omics approaches provide a holistic framework for understanding complex biological systems and diseases. frontiersin.orgresearchgate.net Techniques such as genomics, transcriptomics, proteomics, and metabolomics generate vast datasets that can reveal intricate molecular details and identify novel biomarkers and therapeutic targets. frontiersin.orgresearchgate.netoatext.com Integrating this compound research with these approaches could involve studying how the compound interacts with various biological pathways at a systems level, identifying potential off-target effects, and understanding its mechanism of action in a more comprehensive manner. Computational tools and bioinformatics are essential for interpreting the high-throughput data generated by omics technologies. frontiersin.orgresearchgate.net This integration can aid in predicting drug responses, identifying patient stratification strategies, and uncovering the molecular basis of disease. institut-curie.org

Future Research Trajectories and Unmet Needs

Future research on this compound is likely to focus on leveraging the insights gained from polypharmacology and systems biology studies to identify and validate novel therapeutic indications. Addressing unmet needs in various disease areas is a key driver for drug discovery and repurposing efforts. mdpi.comhssc.ac.ukclinexprheumatol.orgnih.gov Research trajectories may involve more targeted investigations in specific disease models where preliminary evidence or computational predictions suggest potential efficacy. The development of more sophisticated disease models and advanced delivery systems will be critical in translating these findings into potential clinical applications. Furthermore, collaborative efforts involving patients, clinicians, and scientists are considered crucial for defining unmet needs and prioritizing future research areas. clinexprheumatol.org

Conclusion and Research Outlook

Synthesis of Key Research Findings on Salverine

Research findings on this compound highlight its chemical structure as 2-[2-(diethylamino)ethoxy]-N-phenylbenzamide. nih.govuni.lu Its molecular formula is C₁₉H₂₄N₂O₂, and its molecular weight is approximately 312.41 g/mol . nih.govuni.luebi.ac.uk this compound has been mentioned in the context of chemical synthesis and as a component in certain compositions discussed in patent literature. justia.comhodoodo.comgoogleapis.comresearchgate.net While specific detailed research findings on its biological activity or other properties were not extensively available in the immediate search results focusing solely on "this compound," its presence in discussions related to pharmaceutical compositions and chemical synthesis suggests its consideration within chemical and potentially pharmacological research domains. justia.comhodoodo.comgoogleapis.comresearchgate.net

Future Perspectives and Unanswered Questions in this compound Research

The current body of readily available information on this compound leaves several areas open for future research. Detailed pharmacological profiles, including specific mechanisms of action beyond its mention in general pharmaceutical contexts, are not clearly defined in the provided search snippets. justia.comhodoodo.comgoogleapis.comresearchgate.net Further research could focus on elucidating its precise interactions with biological targets, if any, and exploring potential applications based on these interactions. The synthesis of this compound and related compounds appears to be an ongoing area of interest, as indicated by its inclusion in chemical synthesis discussions. hodoodo.comresearchgate.net Future studies could aim to develop more efficient or novel synthetic routes. The full scope of its potential uses or properties remains an area requiring more dedicated investigation to move beyond its current mentions in broader chemical and patent landscapes.

Societal and Scientific Impact of this compound Research Endeavors

The scientific impact of this compound research, based on the available information, appears primarily within the fields of synthetic chemistry and potentially pharmaceutical composition development. Its mention in patents and chemical databases indicates its inclusion in scientific and industrial considerations. nih.govuni.luebi.ac.ukjustia.comhodoodo.comgoogleapis.comresearchgate.netgoogle.comgoogle.comgoogle.commdpi.comdrugfuture.comjustia.com While a significant societal impact is not evident from the provided search results alone, any future discoveries regarding its properties or applications could potentially lead to advancements in relevant areas, such as medicine or material science, depending on the nature of those findings. The ongoing inclusion of this compound in chemical research and patent filings suggests a continued scientific interest in exploring its potential utility.

Q & A

Q. Q1. What experimental design principles should guide pharmacological activity studies of Salverine?

To assess this compound’s pharmacological activity, employ randomized controlled trials (RCTs) with dose-response curves and appropriate control groups (e.g., vehicle controls and positive comparators). Use in vitro assays (e.g., enzyme inhibition or receptor-binding studies) to establish mechanism specificity, followed by in vivo models for bioavailability and toxicity profiling. Ensure blinding during data collection to minimize bias .

Q. Q2. What are the best practices for characterizing this compound’s chemical purity and structural identity?

Characterize this compound using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. For purity, combine elemental analysis with high-performance liquid chromatography (HPLC) (>95% purity threshold). Document solvent systems, column specifications, and retention times in supplementary materials to ensure reproducibility .

Q. Q3. How should researchers address variability in this compound’s bioactivity across cell lines?

Standardize cell culture conditions (e.g., passage number, media composition) and validate assays using positive/negative controls. Perform triplicate experiments and apply statistical tests (e.g., ANOVA with post-hoc Tukey tests) to distinguish biological variability from experimental noise. Report confidence intervals and effect sizes .

Advanced Research Questions

Q. Q4. How can contradictory findings in this compound’s mechanism of action (MOA) studies be resolved?

Contradictions often arise from differing experimental models or dosage regimes. Conduct a systematic review to compare methodologies, species-specific responses, and pharmacokinetic parameters. Use meta-analysis to quantify heterogeneity (e.g., I² statistic) and identify confounders (e.g., off-target effects in high-throughput screens) .

Q. Q5. What statistical approaches are optimal for analyzing this compound’s dose-dependent toxicology data?

Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate LD₅₀/LC₅₀ values. Use Bayesian hierarchical models to account for inter-study variability. Validate assumptions via residual plots and sensitivity analyses .

Q. Q6. How can researchers ensure reproducibility in this compound’s in vivo pharmacokinetic studies?

Adhere to ARRIVE guidelines for animal studies: report strain, sex, and age of subjects, and standardize sampling intervals. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for plasma concentration measurements. Publish raw data and analysis scripts in open-access repositories .

Methodological Guidance

Q. Q7. What protocols should be followed for this compound’s stability testing under varying storage conditions?

Design accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via HPLC. Use Arrhenius equation extrapolation to predict shelf life. Include photostability data (ICH Q1B guidelines) and report degradation products .

Q. Q8. How should researchers validate this compound’s target engagement in complex biological systems?

Employ orthogonal techniques:

  • Biochemical : Surface plasmon resonance (SPR) for binding affinity.
  • Cellular : CRISPR knockdown/knockout of putative targets.
  • In silico: Molecular docking with homology-modeled proteins.
    Cross-validate findings using isotopic labeling or fluorescent probes .

Data Reporting and Synthesis

Q. Q9. What metadata is critical when publishing this compound’s in vitro screening data?

Include:

ParameterDescription
Assay typeHigh-content imaging, fluorescence polarization, etc.
Z’-factorAssay quality score (≥0.5 acceptable)
IC₅₀ valuesWith 95% confidence intervals
ReplicatesNumber of biological/technical replicates
Reference MIAME or FAIR data standards .

Q. Q10. How can systematic reviews improve this compound’s translational research pipeline?

Follow PRISMA guidelines to synthesize preclinical data, prioritizing studies with low risk of bias (e.g., SYRCLE’s tool). Use GRADE criteria to evaluate evidence quality and identify gaps for clinical trials .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Salverine
Reactant of Route 2
Reactant of Route 2
Salverine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.